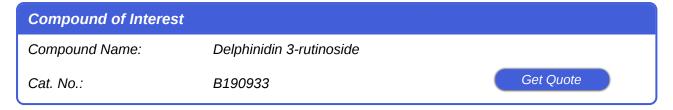


Application Note: Delphinidin 3-rutinoside as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-rutinoside is a prominent anthocyanin found in various fruits and vegetables, including blackcurrants, eggplants, and certain varieties of grapes.[1][2] As a natural colorant and a compound with potential health benefits, its accurate identification and quantification are crucial in food science, pharmacology, and drug development. This application note provides detailed protocols for the use of **Delphinidin 3-rutinoside** as a reference standard in High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Pure reference substances like **Delphinidin 3-rutinoside** are essential for precise chromatographic analysis.[3] They are used for identifying compounds based on retention time, calibrating detectors, and ensuring the accuracy of quantification.[3] **Delphinidin 3-rutinoside** chloride is commercially available as an analytical standard with a specified purity, often greater than 95-97%, suitable for quantitative analysis.

Chemical Properties



Property	Value	
Chemical Name	Delphinidin 3-O-(6"-O-α-rhamnopyranosyl-β-glucopyranoside) chloride	
Synonym	Tulipanin chloride	
Molecular Formula	C27H31ClO16	
Molecular Weight	646.98 g/mol	
Appearance	Dark red/purple powder	
Solubility	Highly water-soluble. Soluble in methanol and ethanol.	
Storage	Store at -20°C in a dry, dark place. For solutions, store at -80°C for up to 6 months or -20°C for 1 month.	

Experimental Protocols Standard Solution Preparation

Stock Solution (e.g., 1000 µg/mL):

- Accurately weigh 10 mg of **Delphinidin 3-rutinoside** reference standard.
- Dissolve in 10 mL of acidified methanol (e.g., methanol with 0.1% HCl or 1% formic acid) in a volumetric flask.
- Sonicate for 5-10 minutes to ensure complete dissolution.

Working Standard Solutions:

 Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 0.5 μg/mL to 50 μg/mL for HPLC-DAD).

Sample Preparation (from Plant Material)



The following is a general protocol for the extraction of anthocyanins from plant material.

- Homogenization: Homogenize fresh, frozen, or freeze-dried plant material to a fine powder.
- Extraction:
 - Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
 - Add 10-15 mL of an appropriate extraction solvent. A common solvent is 50% (v/v) ethanol acidified with 0.36 N HCl, which has been shown to be effective for black currant anthocyanins.[1]
 - Vortex the mixture thoroughly.
 - For enhanced extraction, sonicate the mixture for 15-30 minutes.
- Centrifugation: Centrifuge the mixture at 4000-8000 x g for 10-15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.
- Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
 - Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of water.
 - Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 3-5 mL of acidified water to remove sugars and other polar interferences.
 - Elution: Elute the anthocyanins with 3-5 mL of acidified methanol.
- Final Preparation:
 - The eluate can be evaporated to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the initial mobile phase.



 $\circ\,$ Filter the reconstituted sample through a 0.22 μm or 0.45 μm syringe filter into a UPLC or HPLC vial for analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the identification and quantification of **Delphinidin 3-rutinoside** in various samples.

Chromatographic Conditions:

Parameter	Recommended Conditions
HPLC System	A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Column	Reversed-phase C18 column (e.g., Kinetex C18, 50 x 3 mm, 1.7 μ m).[1]
Mobile Phase A	Water with 2% Formic Acid.[1]
Mobile Phase B	Methanol.[1]
Flow Rate	0.3 mL/min.[1]
Injection Volume	5 μL.
Column Temperature	35°C.
Detection	Diode Array Detector (DAD) at 520 nm.

Gradient Elution Program:[1]



Time (minutes)	% Mobile Phase B
0.0 - 1.0	10
1.0 - 9.5	10 → 95 (linear gradient)
9.5 - 12.0	95
12.0 - 15.0	95 → 100 (linear gradient)
15.0 - 17.0	100
17.0 - 17.1	100 → 10
17.1 - 20.0	10 (re-equilibration)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides higher sensitivity and selectivity, making it ideal for analyzing complex matrices and trace amounts of **Delphinidin 3-rutinoside**.

Chromatographic and Mass Spectrometry Conditions:



Parameter	Recommended Conditions
UPLC System	A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column	Reversed-phase C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 μm).[4]
Mobile Phase A	Water with 0.1% Formic Acid.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid.
Flow Rate	0.4 mL/min.
Injection Volume	2-5 μL.
Column Temperature	40°C.
Ionization Mode	Electrospray Ionization (ESI), Positive.
Detection Mode	Multiple Reaction Monitoring (MRM).

MRM Parameters for Delphinidin Glycosides:

The following table provides representative MRM parameters for delphinidin glycosides. These should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Delphinidin 3- rutinoside	611.1	303.1	25 - 40	100
Delphinidin 3- glucoside	465.1	303.1	20 - 35	100

Quantitative Data Summary

The performance of chromatographic methods for anthocyanin analysis can be validated through various parameters. The following table summarizes typical validation data for HPLC-

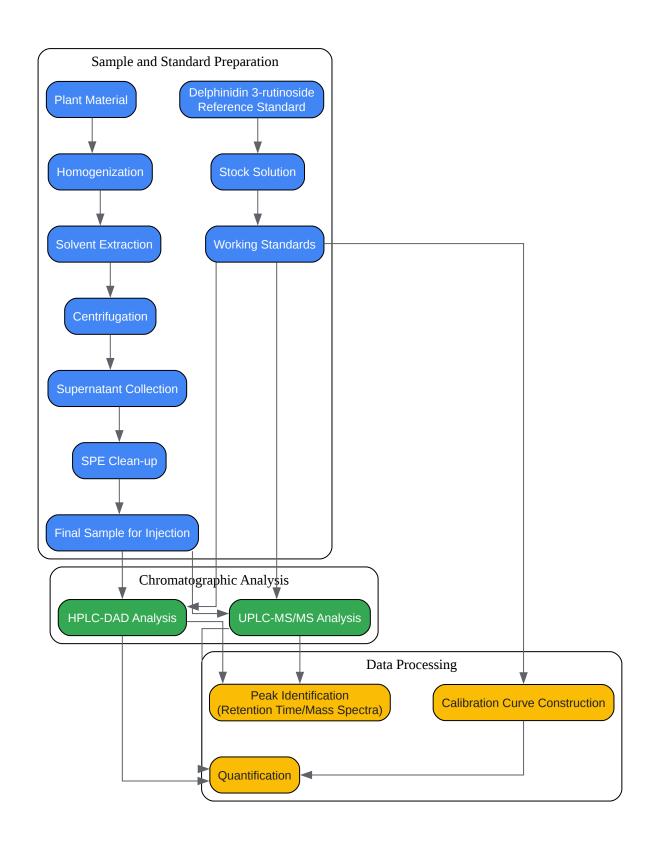


based methods for anthocyanins, which can serve as a benchmark when using **Delphinidin 3-rutinoside** as a reference standard.

Validation Parameter	HPLC-DAD	UPLC-MS/MS
Linearity (r²)	> 0.995[5]	> 0.998
Limit of Detection (LOD)	0.02 - 0.09 μg/mL[5]	< 2.3 ng/mL
Limit of Quantification (LOQ)	0.05 - 0.29 μg/mL[5]	< 8.1 ng/mL
Accuracy (% Recovery)	85 - 115%	80 - 120%
Precision (%RSD)	< 5%	< 15%

Visualized Workflows

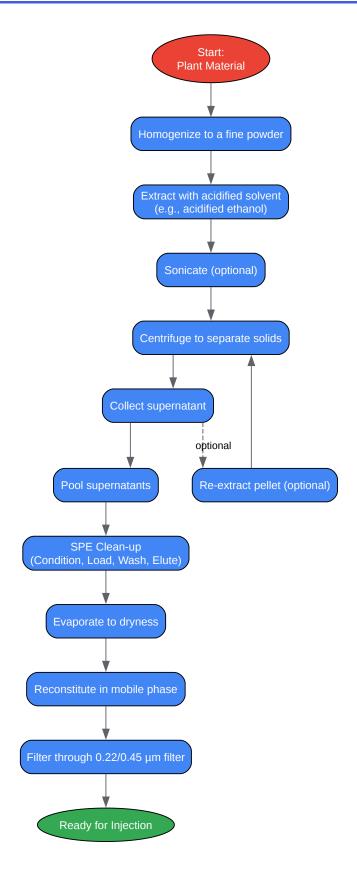




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Caption: General workflow for chromatographic analysis using **Delphinidin 3-rutinoside**.





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Caption: Detailed sample preparation workflow for anthocyanin extraction.



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